Home > Products > Screening Compounds P79819 > VHL ligand 2 (hydrochloride);E3 ligase Ligand 1
VHL ligand 2 (hydrochloride);E3 ligase Ligand 1 -

VHL ligand 2 (hydrochloride);E3 ligase Ligand 1

Catalog Number: EVT-13531459
CAS Number:
Molecular Formula: C23H32N4O3S
Molecular Weight: 444.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

VHL ligand 2 is classified under E3 ligase ligands, which are pivotal in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that can simultaneously bind to an E3 ligase and a target protein, facilitating the targeted degradation of specific proteins within cells. This compound, along with its analogs, has been extensively studied for its potential applications in therapeutic contexts, particularly in cancer treatment and other diseases where protein homeostasis is disrupted .

Synthesis Analysis

Methods and Technical Details

The synthesis of VHL ligand 2 involves several key steps that utilize advanced organic chemistry techniques. A unified five-step synthetic route has been established, primarily focusing on the C–H arylation of 4-methylthiazole. This method employs palladium-catalyzed reactions, which are crucial for forming the desired aryl bonds. The synthesis typically follows these steps:

  1. C–H Arylation: Utilizing palladium acetate or palladium-PEPPSI-IPr as catalysts to facilitate the arylation.
  2. Amine Deprotection: Using trifluoroacetic acid in dichloromethane to remove protective groups from amines.
  3. Amidation: Sequential coupling reactions to introduce functional groups necessary for the final structure.
  4. Purification: The final product is purified through crystallization or chromatography as required.
Molecular Structure Analysis

Structure and Data

VHL ligand 2 has a complex molecular structure characterized by a molecular formula of C33H41N5O5SC_{33}H_{41}N_{5}O_{5}S and a molecular weight of approximately 619.781 g mol619.781\text{ g mol} . The structure features multiple functional groups that facilitate its binding to the VHL E3 ligase, including hydroxyl groups and aromatic rings that enhance its interaction capabilities.

The ligand's binding mode has been elucidated through co-crystal structural analysis, revealing critical interactions with amino acid residues within the VHL protein that contribute to its high binding affinity .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing VHL ligand 2 include:

  • C–H Arylation: This reaction forms key intermediates necessary for building the ligand's structure.
  • Amidation Reactions: These reactions introduce amide linkages that are essential for maintaining the structural integrity and functionality of the ligand.
  • Deprotection Steps: These are critical for activating the final compound by removing protective groups without compromising yield.

Each step requires careful optimization of conditions such as temperature, solvent choice, and catalyst selection to maximize yields and minimize byproducts .

Mechanism of Action

Process and Data

VHL ligand 2 operates by binding to the von Hippel-Lindau E3 ligase, mimicking the natural substrate hypoxia-inducible factor. Upon binding, it facilitates the recruitment of target proteins for ubiquitination. This process involves:

  1. Binding Affinity: The ligand's hydroxyl groups form hydrogen bonds with specific residues in VHL.
  2. Ubiquitination: Once bound, VHL catalyzes the attachment of ubiquitin molecules to target proteins.
  3. Degradation: The polyubiquitinated proteins are recognized by the proteasome for degradation.

This mechanism is crucial for controlling protein levels within cells and has implications in therapeutic strategies targeting protein degradation pathways .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

VHL ligand 2 exhibits several notable physical properties:

  • Appearance: Typically a solid compound; specific color details may vary based on purity.
  • Molecular Weight: Approximately 619.781 g mol619.781\text{ g mol}.
  • Solubility: Solubility characteristics depend on solvent choice; often soluble in organic solvents like dimethyl sulfoxide.

Chemical properties include stability under standard laboratory conditions but may require careful handling due to potential reactivity during synthesis .

Applications

Scientific Uses

VHL ligand 2 is primarily utilized in research focused on targeted protein degradation via PROTAC technology. Its applications include:

  • Cancer Research: Targeting oncogenic proteins for degradation to inhibit tumor growth.
  • Drug Development: Serving as a scaffold for designing new therapeutics aimed at modulating protein levels in various diseases.
  • Biochemical Studies: Understanding cellular mechanisms involving ubiquitination and proteasomal degradation pathways.

The ability to harness VHL ligands like VHL ligand 2 represents a significant advancement in therapeutic strategies against diseases characterized by dysregulated protein homeostasis .

Biochemical and Functional Context of the von Hippel-Lindau (VHL) E3 Ligase

Role of VHL in the Ubiquitin-Proteasome System

The von Hippel-Lindau (VHL) protein serves as the substrate recognition subunit of a Cullin-RING E3 ubiquitin ligase complex (CRL2^VHL), which is ubiquitously expressed and critically regulates cellular homeostasis through targeted protein degradation. Within the ubiquitin-proteasome system (UPS), E3 ligases confer specificity by selecting substrates for ubiquitination—a cascade initiated by E1 ubiquitin-activating enzymes and E2 ubiquitin-conjugating enzymes. VHL directly binds to target proteins, facilitating their polyubiquitination predominantly via K48-linked ubiquitin chains. This linkage signals 26S proteasome-mediated degradation, thereby controlling proteostasis and diverse biological processes [1] [4].

The CRL2^VHL complex exhibits a modular architecture:

Table 1: Components of the CRL2^VHL Complex

ComponentRoleFunction in Ubiquitination
VHL (pVHL)Substrate ReceptorBinds hydroxylated HIF-α and other substrates
Elongin BAdaptorStabilizes VHL-Elongin C interaction
Elongin CAdaptorBridges VHL and Cullin 2
Cullin 2 (CUL2)ScaffoldRecruits RING protein
Rbx1 (RING protein)E2 RecruiterCatalyzes ubiquitin transfer to substrate

This assembly enables the catalytic transfer of ubiquitin from E2 enzymes to lysine residues on substrates. Dysregulation of VHL compromises degradation of oncogenic factors like HIF-α, contributing to tumorigenesis in VHL syndrome. Beyond HIF-α, VHL targets proteins involved in DNA repair (e.g., BRD7), microtubule stability (e.g., MAEA), and apoptosis, highlighting its multifaceted role in cellular surveillance [3] [4].

Structural Basis of VHL Substrate Recognition: HIF-α and Beyond

VHL recognizes substrates through a β-domain that forms a hydrophobic pocket, with specificity governed by post-translational modifications. The paradigmatic interaction involves hypoxia-inducible factor-1α (HIF-1α), where prolyl-hydroxylation at Pro402 (NODD) or Pro564 (CODD) domains under normoxia creates a critical binding epitope. This modification is catalyzed by prolyl hydroxylases (PHDs) and enables high-affinity VHL engagement [2] [7].

Key structural features of VHL-HIF-α recognition include:

  • Hydroxyproline Binding: The VHL β-domain harbors a conserved binding pocket accommodating hydroxyproline via hydrogen bonds with Ser111, His115, and a water-mediated network. This mechanism discriminates between hydroxylated and non-hydroxylated HIF-α, ensuring oxygen-dependent degradation [2].
  • Extended Substrate Interactions: Beyond hydroxyproline, flanking residues of HIF-α (e.g., Leu574 and Tyr565) engage in hydrophobic contacts with VHL’s β-sheet floor, enhancing binding affinity and specificity [4] [7].
  • Dynamic Ternary Complexes: Structural studies reveal that VHL-elongin B/C (VCB) complexes undergo conformational shifts upon HIF-α peptide binding, optimizing the orientation for ubiquitin transfer [2].

Table 2: VHL Substrates and Recognition Motifs

SubstrateRecognition MotifBiological RoleStructural Feature
HIF-1αLXXLAP* (hydroxylated Pro)Angiogenesis, glycolysisβ-domain hydrophobic pocket
BRD7Not fully characterizedChromatin remodelingRequires VCB complex
AKTPhosphorylated Ser/ThrCell survivalIndependent of hydroxylation
MAEAUnknownMicrotubule regulationβ-domain dependent

Non-HIF substrates expand VHL’s functional repertoire. For instance, AKT kinase binds VHL following phosphorylation, linking CRL2^VHL to PI3K signaling suppression. Such diversity underscores VHL’s adaptability in recognizing distinct degrons beyond hydroxyproline [4] [8].

Hypoxia-Inducible Factor (HIF) Regulation and Oxygen-Sensing Mechanisms

HIF-α regulation by VHL represents a cornerstone of cellular oxygen sensing. Under normoxia, PHD enzymes hydroxylate HIF-α at conserved proline residues using molecular oxygen, α-ketoglutarate, and iron as cofactors. This modification licenses VHL binding, culminating in HIF-α ubiquitination and proteasomal degradation. During hypoxia, PHD activity diminishes due to oxygen scarcity, enabling HIF-α stabilization, nuclear translocation, and transcriptional activation of genes promoting angiogenesis (e.g., VEGF), erythropoiesis (e.g., EPO), and metabolic adaptation [2] [7].

Critical aspects of this pathway include:

  • PHD Isoform Selectivity: PHD2 primarily targets HIF-1α CODD, while PHD3 prefers NODD. Clinical PHD2 variants (e.g., P317R) exhibit aberrant selectivity—P317R hydroxylates CODD but not NODD, disrupting hypoxic responses and contributing to erythrocytosis [7].
  • Feedback Regulation: HIF-α induces PHD2/3 expression, creating a negative feedback loop that fine-tunes the hypoxia response amplitude [7].
  • Non-Canonical Degradation: When hydroxylation is inhibited (e.g., by hypoxia mimetics), residual HIF-α undergoes VHL-independent degradation via alternate E3 ligases like MDM2 [4].

Table 3: PHD Isoforms in HIF Regulation

IsoformPrimary Target SiteCatalytic Efficiency (kcat/Km)Clinical Variants & Pathologies
PHD1HIF-2α CODDModerateNot characterized
PHD2HIF-1α CODDHigh (HIF-1α)P317R (erythrocytosis), R396T (cancer)
PHD3HIF-1α NODDHigh (NODD)Linked to tumor suppression

The structural plasticity of PHDs underpins their substrate specificity. For example, the PHD2 β2/β3 loop conformationally adapts to HIF-α domains—mutating loop residues (e.g., Val241, Ser242) to PHD3-like sequences switches CODD/NODD selectivity. Such insights guide therapeutic PHD inhibitors for anemia but also reveal vulnerabilities exploited in cancers with dysregulated hypoxia signaling [7].

Properties

Product Name

VHL ligand 2 (hydrochloride);E3 ligase Ligand 1

IUPAC Name

1-(2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Molecular Formula

C23H32N4O3S

Molecular Weight

444.6 g/mol

InChI

InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)

InChI Key

JOSFQWNOUSNZBP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.